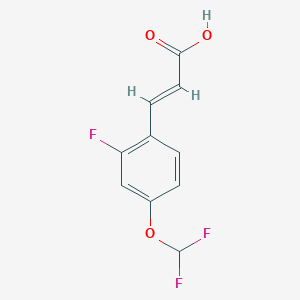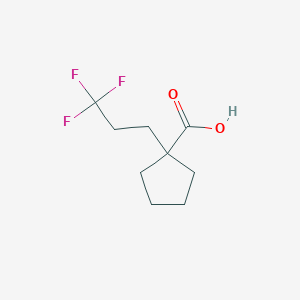
(S,R,S)-Ahpc-CO-peg2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-Ahpc-CO-peg2-OH is a chiral compound with specific stereochemistry, which means it has distinct three-dimensional arrangements of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-CO-peg2-OH typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route may include:
Preparation of Intermediates: This involves the synthesis of chiral intermediates through stereoselective reactions.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-Ahpc-CO-peg2-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
(S,R,S)-Ahpc-CO-peg2-OH has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its specific interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S,R,S)-Ahpc-CO-peg2-OH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S,R,S)-Ahpc-CO-peg2-OH include other chiral molecules with similar structural features and stereochemistry. Examples include:
- (R,S,R)-Ahpc-CO-peg2-OH
- (S,S,R)-Ahpc-CO-peg2-OH
- (R,R,S)-Ahpc-CO-peg2-OH
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry, which can result in unique interactions and effects in various applications. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C27H38N4O6S |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-[(2S)-2-[3-(2-hydroxyethoxy)propanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H38N4O6S/c1-17-23(38-16-29-17)19-7-5-18(6-8-19)14-28-25(35)21-13-20(33)15-31(21)26(36)24(27(2,3)4)30-22(34)9-11-37-12-10-32/h5-8,16,20-21,24,32-33H,9-15H2,1-4H3,(H,28,35)(H,30,34)/t20-,21+,24-/m1/s1 |
Clé InChI |
GWINKWGPBNISBH-ZFGGDYGUSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCO)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)



![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)




![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)


